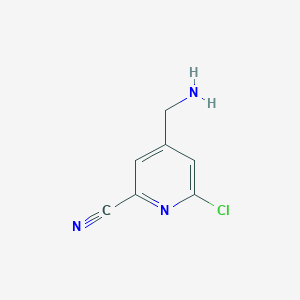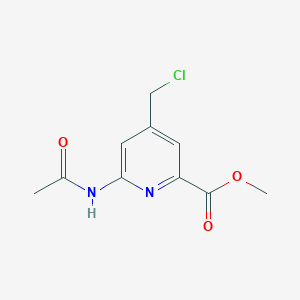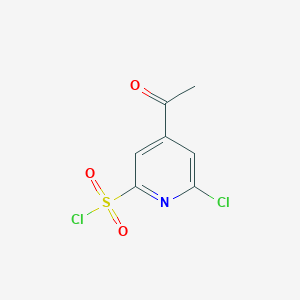
4-Acetyl-6-chloropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-chloropyridine-2-sulfonyl chloride: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position, a chlorine atom at the 6-position, and a sulfonyl chloride group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-chloropyridine-2-sulfonyl chloride typically involves the chlorination of a pyridine derivative followed by sulfonylation. One common method includes the reaction of 4-acetyl-6-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The acetyl and chlorine substituents on the pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Major Products:
Scientific Research Applications
Chemistry: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles makes it a valuable intermediate in the preparation of sulfonamide-based compounds .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound relevant in the development of new pharmaceuticals .
Industry: In the agrochemical industry, this compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonamide bonds is exploited in the design of active ingredients for crop protection .
Mechanism of Action
The mechanism of action of 4-acetyl-6-chloropyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
4-Acetyl-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Chloropyridine-3-sulfonyl chloride: Another sulfonyl chloride derivative but with different substitution patterns on the pyridine ring.
Uniqueness: 4-Acetyl-6-chloropyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and make it a versatile intermediate in organic synthesis. The presence of both an acetyl group and a sulfonyl chloride group allows for diverse chemical transformations, distinguishing it from other pyridine derivatives .
Properties
Molecular Formula |
C7H5Cl2NO3S |
|---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
4-acetyl-6-chloropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO3S/c1-4(11)5-2-6(8)10-7(3-5)14(9,12)13/h2-3H,1H3 |
InChI Key |
WWPYCCQYAZDQRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

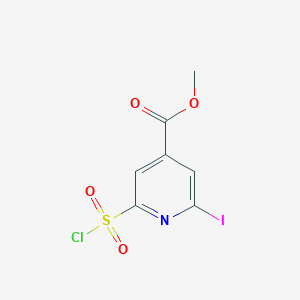
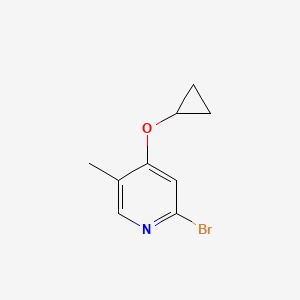

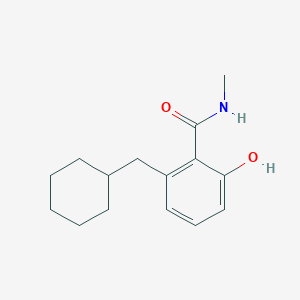




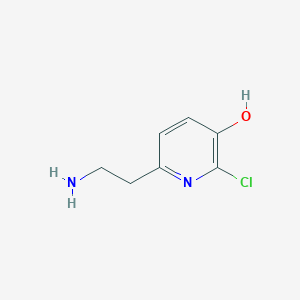
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
